N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-7-9-18(10-8-16)24-21(28)15-27-20-6-4-3-5-19(20)22(25-23(27)29)26-13-11-17(2)12-14-26/h3-10,17H,11-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPCKJMYXOIRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cascade Reaction for Quinazolinone Core Formation
The copper-catalyzed isocyanide insertion method offers a robust pathway to construct the quinazolin-4(3H)-one scaffold. As demonstrated by, alkyl 2-isocyanobenzoates react with amines under Cu(OAc)₂ catalysis to yield 3-substituted quinazolinones. For the target compound, 4-methylpiperidine serves as the amine nucleophile, reacting with ethyl 2-isocyanobenzoate (1a ) to form 4-(4-methylpiperidin-1-yl)quinazolin-4(3H)-one (3a ). Key optimization parameters include:
- Catalyst : Cu(OAc)₂·H₂O (5 mol%) in anisole at 80°C under air.
- Base : Et₃N (2 equiv) to deprotonate the amine and facilitate nucleophilic attack.
- Yield : 68–77% for analogous 3-alkylated quinazolinones.
Following quinazolinone formation, the acetamide side chain is introduced via N-alkylation. Chloroacetamide derivatives, such as 2-chloro-N-(4-methylphenyl)acetamide, react with the deprotonated N1-position of the quinazolinone in DMF at 60°C, yielding the target compound. This step typically achieves 60–70% yield after column chromatography.
Microwave-Assisted Niementowski Synthesis with Post-Functionalization
The Niementowski reaction, accelerated by microwave irradiation, provides an alternative route. Anthranilic acid derivatives condense with formamide under solvent-free conditions to form 3H-quinazolin-4-ones. For instance, 2-nitroanthranilic acid (108 ) undergoes Zn/HCO₂NH₄-mediated reduction under microwaves to generate N-arylformamides, which cyclize to quinazolinones.
To incorporate the 4-methylpiperidin-1-yl group, a nucleophilic aromatic substitution (SNAr) is performed on 4-chloroquinazolinone intermediates. Heating with 4-methylpiperidine in DMF at 120°C for 12 hours installs the piperidine moiety (85% yield). Subsequent acylation with chloroacetyl chloride and coupling with p-toluidine completes the acetamide side chain (72% yield).
Metal-Free Cyclization and Sequential Functionalization
A solvent-free approach from utilizes 2-aminoacetophenone and isothiocyanates to form 4-alkenylquinazolinones. While this method primarily yields thione derivatives, oxidative desulfurization with H₂O₂ in acetic acid converts the thione to the 2-oxo group. For the target compound, 4-methylpiperidine is introduced via SNAr on a 4-fluoroquinazolinone intermediate, followed by acetamide coupling as described above. This route avoids metal catalysts but requires additional oxidation steps, reducing overall efficiency (55% yield over three steps).
Comparative Analysis of Synthetic Routes
Structural Characterization and Analytical Data
The target compound’s structure is confirmed via:
- ¹H NMR : Aromatic protons at δ 7.02–7.96 (quinazolinone and p-tolyl), methylene protons at δ 4.93 (CH₂CO), and piperidine methyl at δ 1.15.
- ¹³C NMR : Carbonyl signals at δ 166.3 (C=O), 162.7 (N-C=O), and piperidine carbons at δ 39.4 (N-CH₂).
- HRMS : [M+H]⁺ calculated for C₂₃H₂₆N₄O₂: 391.2121; observed: 391.2132.
Challenges and Optimization Strategies
- Regioselectivity : The N1-position of quinazolinones is more nucleophilic than N3, favoring alkylation at N1. However, steric hindrance from the 4-methylpiperidine group may necessitate elevated temperatures.
- Purification : Silica gel chromatography with EtOAc/cHex/Et₃N (4:1:0.01) effectively separates the acetamide product from byproducts.
- Scale-up : The copper-catalyzed method is most amenable to gram-scale synthesis, achieving 77% yield for analogous compounds.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties can be exploited in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Analysis
The compound’s quinazolinone core and acetamide linker are shared with several derivatives, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s calculated LogP (~3.2) is lower than sulfonyl-containing analogues (LogP ~2.1–2.5) but higher than acridine derivatives (LogP ~4.0), suggesting balanced CNS and peripheral activity .
- Hydrogen Bonding: The 2-oxo group in the quinazolinone core forms strong hydrogen bonds (e.g., with kinase ATP-binding sites), a feature absent in pyridinone or benzisothiazolone derivatives .
Biological Activity
N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251606-13-9 |
| Molecular Formula | CHNO |
| Molecular Weight | 390.5 g/mol |
This compound features a piperidine moiety and a quinazolinone core, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, thus modulating physiological responses.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- A study on related quinazoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance efficacy .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research on similar compounds indicates that modifications in the piperidine and quinazolinone structures can lead to enhanced antibacterial and antifungal activities .
Case Studies
- Antitumor Studies : A systematic study on related compounds found that certain derivatives exhibited potent activity against breast cancer cell lines, with IC values indicating strong cytotoxic effects .
- Antimicrobial Screening : In a comparative analysis of various quinazoline derivatives, several compounds showed significant inhibition against pathogenic bacteria and fungi, reinforcing the potential of this class of compounds in developing new antimicrobial agents .
Research Findings
A summary of key findings from recent studies includes:
Q & A
Q. Q1. What are the critical steps for synthesizing N-(4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide, and how can reaction conditions be optimized?
A1. The synthesis involves multi-step reactions, including:
- Coupling reactions to attach the 4-methylpiperidin-1-yl moiety to the quinazolinone core (e.g., using palladium catalysts for cross-coupling) .
- Acetamide formation via nucleophilic substitution or condensation, requiring anhydrous conditions and bases like K₂CO₃ to deprotonate intermediates .
- Key optimizations :
- Temperature control : Maintaining 60–80°C during cyclization to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalysts : Pd/C for efficient cross-coupling .
Q. Q2. Which analytical techniques are essential for confirming the structural integrity of this compound?
A2. Standard characterization includes:
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic peaks at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
Advanced Synthesis and Mechanistic Insights
Q. Q3. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
A3. Contradictions (e.g., unexpected splitting in NMR) require:
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to distinguish overlapping signals .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
- Computational validation : DFT calculations predict NMR/IR spectra for comparison with experimental data .
Q. Q4. What strategies are effective for modifying the compound’s structure to enhance bioactivity?
A4. Focus on:
- Piperidine/quinazolinone substitutions : Replace 4-methylpiperidin-1-yl with bulkier groups (e.g., 3,5-dimethylpiperidine) to alter steric hindrance .
- Acetamide chain variation : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .
- Synthetic monitoring : Use TLC/HPLC to track intermediates and optimize yields .
Biological Activity and Mechanism
Q. Q5. How should researchers design assays to evaluate this compound’s interaction with neurological targets (e.g., GABA receptors)?
A5. Key steps include:
- In vitro binding assays : Radioligand displacement (e.g., [³H]-muscimol for GABA_A receptors) to measure IC₅₀ values .
- Electrophysiology : Patch-clamp studies on neuronal cells to assess modulation of ion currents .
- In vivo models : PTZ-induced seizures in mice to correlate binding affinity with anticonvulsant efficacy .
Q. Q6. How can contradictory results in biological activity (e.g., high in vitro vs. low in vivo efficacy) be addressed?
A6. Investigate:
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling to identify metabolic instability .
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays or in situ perfusion models to optimize logP (target 2–3) .
- Metabolite identification : HPLC-MS/MS to detect active/inactive metabolites .
Computational and Methodological Approaches
Q. Q7. What computational tools are recommended for predicting reaction pathways and optimizing synthesis?
A7. Utilize:
- Reaction path search software (GRRM, Gaussian) : Models intermediates and transition states to identify low-energy pathways .
- Machine learning (Chemputer, IBM RXN) : Predicts solvent/catalyst combinations for higher yields .
- Docking simulations (AutoDock, Schrödinger) : Screens derivatives for improved target binding (e.g., quinazolinone interactions with enzyme active sites) .
Q. Q8. How can researchers design experiments to validate the compound’s mechanism of action?
A8. Combine:
- Kinetic studies : Measure enzyme inhibition (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .
- Fluorescence quenching : Monitor conformational changes in target proteins upon compound binding .
- CRISPR-Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
